1-Methylhistamine

Description

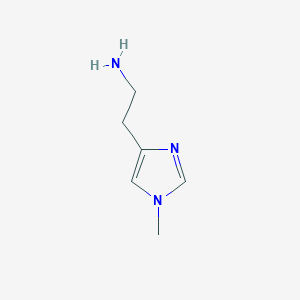

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylimidazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQDWPCFSJMNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198207 | |

| Record name | Tele-methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-75-7 | |

| Record name | 1-Methylhistamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tele-methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylhistamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tele-methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLHISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCB81T4EOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Physiological Role of 1-Methylhistamine in the Central Nervous System: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Methylhistamine (tele-methylhistamine) is the primary and most abundant metabolite of the neurotransmitter histamine in the central nervous system (CNS). Its formation via histamine N-methyltransferase (HNMT) represents the principal inactivation pathway for neuronal histamine. Consequently, the levels of this compound in various brain regions serve as a crucial indicator of the activity and turnover of the histaminergic system. While a direct, independent physiological role for this compound in the CNS has not been definitively established, its reliable correlation with histamine release makes it an indispensable tool in neuroscience research and drug development. This guide provides an in-depth overview of the synthesis, metabolism, and measurement of this compound in the CNS, including detailed experimental protocols and a summary of its known concentrations in different brain regions.

Introduction

Histamine is a well-established neurotransmitter in the mammalian brain, playing a critical role in the regulation of numerous physiological functions, including the sleep-wake cycle, attention, and appetite.[1][2] The histaminergic system originates from a small group of neurons in the tuberomammillary nucleus (TMN) of the hypothalamus that project throughout the entire brain.[1] Unlike other monoamine neurotransmitters, histamine is not subject to reuptake into the presynaptic neuron. Instead, its action is terminated primarily through enzymatic degradation.[2] In the vertebrate brain, the predominant metabolic pathway for histamine is methylation to this compound, catalyzed by the enzyme histamine N-methyltransferase (HNMT).[3] This makes the study of this compound essential for understanding the dynamics of the histaminergic system.

Synthesis and Metabolism of this compound in the CNS

The metabolic pathway of histamine in the central nervous system is a two-step process that primarily involves methylation and subsequent oxidation.

2.1. Synthesis of this compound

Following its release from histaminergic neurons, histamine is methylated by histamine N-methyltransferase (HNMT) to form this compound.[3] HNMT is a widely distributed enzyme in the brain and is considered the key enzyme for the inactivation of neuronal histamine.[4]

2.2. Metabolism of this compound

This compound is further metabolized by monoamine oxidase B (MAO-B) to tele-methylimidazole acetic acid (t-MIAA) , which is the final inactive metabolite excreted from the brain.[3] This sequential action of HNMT and MAO-B ensures the efficient clearance of histamine from the synaptic cleft and extracellular space.

Quantitative Data on this compound in the CNS

The concentration of this compound varies across different brain regions, reflecting the density of histaminergic innervation and the rate of histamine turnover. The following tables summarize available quantitative data from studies in rodents.

Table 1: this compound and Histamine Levels in Rat Brain Nuclei

| Brain Region | This compound (pmol/mg protein) | Histamine Turnover Rate (pmol/mg protein/h) |

| Hypothalamus | ||

| Nucleus Dorsomedialis | 1.8 ± 0.2 | 3.5 ± 0.4 |

| Nucleus Premammillaris Ventralis | 1.7 ± 0.2 | 3.3 ± 0.4 |

| Amygdala | ||

| Nucleus Medialis | 1.5 ± 0.1 | 2.9 ± 0.3 |

Data adapted from a study using HPLC with fluorescence detection. The histamine turnover rates were estimated from pargyline-induced this compound accumulation.[3]

Table 2: Histamine and this compound Concentrations in Mouse Organs

| Organ | Histamine (ng/g tissue) | This compound (ng/g tissue) |

| Brain | 10 - 20 | < 5 |

| Lung | 20 - 40 | 10 - 30 |

| Intestine | 10 - 30 | 10 - 40 |

| Kidney | 40 - 80 | 10 - 40 |

Data from a systematic analysis in C57Bl/6 and Balb/c mice using HPLC-mass spectrometry. The study noted that substantial concentrations of N-methylhistamine were detected in the lung, intestine, and kidney, while in the brain it was present in minor quantities.[5]

Experimental Protocols

The quantification of this compound and the investigation of the histaminergic system rely on a variety of sophisticated experimental techniques.

4.1. In Vivo Microdialysis for this compound and Histamine Measurement

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake, freely moving animals, allowing for the direct measurement of neurotransmitter and metabolite levels.

Experimental Workflow:

Detailed Methodology:

-

Stereotaxic Surgery and Probe Implantation: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the brain region of interest (e.g., prefrontal cortex). A microdialysis probe is then inserted through the guide cannula.

-

Perfusion and Sample Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min). Dialysate samples are collected at regular intervals (e.g., every 15 minutes) into vials containing a small volume of acid to prevent degradation.

-

Sample Analysis (HILIC-MS/MS): A highly sensitive method for the simultaneous quantification of histamine and this compound involves precolumn derivatization followed by hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS).[6]

-

Derivatization: The collected dialysate is derivatized, for example, with propionic anhydride.

-

Chromatography: The derivatized sample is injected into a HILIC column for separation.

-

Mass Spectrometry: The separated compounds are detected and quantified using a tandem mass spectrometer. This method can achieve low limits of quantitation, such as 84.5 pg/mL for this compound.[6]

-

4.2. Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. While there is limited evidence for a specific receptor for this compound in the CNS, the methodology to investigate such interactions would be as follows:

Experimental Workflow:

Detailed Methodology:

-

Membrane Preparation: Brain tissue from the region of interest is homogenized and centrifuged to isolate cell membranes containing the receptors.

-

Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated, indicating its binding affinity.

4.3. Electrophysiological Recordings

Electrophysiology is used to study the effects of a substance on the electrical activity of neurons. To investigate the direct effects of this compound on neuronal firing, the following protocol could be employed:

Detailed Methodology:

-

Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal slices containing the brain region of interest are prepared using a vibratome.

-

Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular single-unit recordings are made from individual neurons using a glass micropipette.

-

Drug Application: After a stable baseline recording is obtained, this compound is applied to the slice via the perfusion solution at known concentrations.

-

Data Analysis: Changes in neuronal firing rate, membrane potential, and synaptic activity are recorded and analyzed to determine the effect of this compound.

Physiological Role and Future Directions

The primary established role of this compound in the CNS is that of a reliable biomarker for histamine turnover.[3][7] Elevated levels of this compound in the brain or cerebrospinal fluid are indicative of increased histaminergic neurotransmission. This has proven valuable in preclinical and clinical studies of neurological and psychiatric disorders where the histaminergic system is implicated, such as Alzheimer's disease, schizophrenia, and narcolepsy.[8]

While some early studies suggested that iontophoretically applied tele-methylhistamine could have activity on cerebral cortical neurons, a distinct physiological role independent of its function as a histamine metabolite has yet to be elucidated. Future research should focus on:

-

Receptor Binding Studies: Systematically screening this compound against a wide panel of CNS receptors to identify any potential direct targets.

-

Electrophysiological Investigations: Conducting detailed electrophysiological studies to explore the direct effects of this compound on the excitability of various neuronal populations in the brain.

-

Behavioral Pharmacology: Utilizing specific and potent inhibitors of MAO-B to elevate endogenous this compound levels and observe any resulting behavioral changes in animal models.

References

- 1. Separation and quantification of histamine and N tau-methylhistamine in brain extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of histamine type 2 receptors enhances intrinsic excitability of medium spiny neurons in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tele-Methylhistamine levels and histamine turnover in nuclei of the rat hypothalamus and amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased plasma tele-methylhistamine levels in the rat: effects on plasma and tissue histamine and its elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Systematic analysis of histamine and N-methylhistamine concentrations in organs from two common laboratory mouse strains: C57Bl/6 and Balb/c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous quantitation of histamine and its major metabolite this compound in brain dialysates by using precolumn derivatization prior to HILIC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of selected histamine H3 receptor antagonists on tele-methylhistamine levels in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological actions of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Metabolite: An In-depth Guide to the Discovery and Historical Context of 1-Methylhistamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of pharmacology and human physiology, the biogenic amine histamine has long been a focal point of research due to its profound effects on allergic reactions, gastric acid secretion, and neurotransmission. While the actions of histamine itself have been extensively studied since its discovery in 1910 by Dale and Laidlaw, the story of its metabolism and the identification of its byproducts are equally crucial to understanding its overall physiological impact. This technical guide delves into the discovery and historical context of 1-methylhistamine, a primary and stable metabolite of histamine, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Prevailing Scientific Landscape: Histamine Research in the Mid-20th Century

By the 1950s, the role of histamine as a potent mediator of physiological and pathological processes was well-established. Researchers were actively investigating its synthesis, storage, release, and, crucially, its inactivation within the body. The prevailing hypothesis was that enzymatic degradation was the primary route of histamine inactivation. The enzyme diamine oxidase (DAO) had been identified as a key player in this process. However, the complete picture of histamine metabolism remained elusive, with scientists suspecting the existence of other significant metabolic pathways.

The Discovery of this compound: The Seminal Work of Richard W. Schayer

The pivotal breakthrough in understanding the alternative metabolic fate of histamine came from the meticulous work of Richard W. Schayer. In a series of landmark papers published in 1956, Schayer and his colleagues, including S.A. Karjala, provided the first definitive evidence for the existence of this compound, which they initially referred to as 1,4-methylhistamine or tele-methylhistamine (t-MH).[1][2]

Their research demonstrated that ring N-methylation was a major route of histamine metabolism in various mammalian species.[1] This discovery fundamentally shifted the understanding of how the body regulates histamine levels and its effects.

Key Experiments and Methodologies

Schayer's team employed cutting-edge techniques for the time, primarily involving the use of radiolabeled histamine ([14C]histamine) and paper chromatography to trace its metabolic fate.

Experimental Protocol: Isolation and Identification of this compound from Urine (Schayer, 1956)

-

Administration of Radiolabeled Histamine: [14C]histamine was administered to various animal species, including rats, mice, guinea pigs, and humans.[2]

-

Urine Collection: Urine samples were collected over a 24-hour period to capture the excreted metabolites.

-

Sample Preparation: The urine was acidified and concentrated.

-

Paper Chromatography: The concentrated urine was spotted onto strips of Whatman No. 1 filter paper. One-dimensional paper chromatography was performed using a solvent system of n-butanol, acetic acid, and water.

-

Detection and Quantification: The developed chromatograms were scanned for radioactivity. The radioactive spots corresponding to histamine and its metabolites were cut out, and the radioactivity was quantified using a liquid scintillation counter. The identity of the this compound spot was confirmed by co-chromatography with a synthetically prepared standard.

Quantitative Analysis of Histamine Metabolites

Schayer's 1956 study provided the first quantitative data on the relative proportions of histamine metabolites in the urine of different species, highlighting the significance of the methylation pathway.

| Species | Free Histamine (%) | This compound (%) | Imidazoleacetic Acid (%) | Acetylhistamine (%) |

| Mouse | 8 | 18 | 47 | - |

| Cat | 0.3 | 77 | 5 | 4 |

| Dog | 0 | 61 | 21 | - |

| Human | 0 | 64 | - | - |

| Rabbit | Trace | 40 | 41 | 0.5 |

Table 1: Percentage of Total Urinary ¹⁴C Recovered as Histamine and its Metabolites After Administration of ¹⁴C-Histamine (Data adapted from Schayer, 1956)[2]

The Enzymatic Basis of Histamine Methylation: The Discovery of Histamine N-Methyltransferase (HNMT)

Following Schayer's discovery of this compound, the next logical step was to identify the enzyme responsible for its formation. This crucial piece of the puzzle was provided in 1959 by the elegant work of Julius Axelrod's laboratory. In their paper, "The distribution and properties of a histamine-methylating enzyme," D. D. Brown, R. Tomchick, and J. Axelrod described for the first time the characterization of histamine N-methyltransferase (HNMT).[3]

Their research demonstrated the presence of a soluble enzyme in the cytoplasm of various mammalian tissues, including the liver, kidney, and brain, that catalyzed the transfer of a methyl group from S-adenosylmethionine (SAM) to histamine, forming this compound.[3]

Experimental Protocol: Assay of Histamine N-Methyltransferase Activity (Brown, Axelrod, and Tomchick, 1959)

-

Tissue Preparation: Tissues were homogenized in a potassium phosphate buffer and centrifuged to obtain a supernatant fraction containing the soluble enzymes.

-

Incubation Mixture: The reaction mixture contained the tissue supernatant, histamine, and S-adenosylmethionine (as the methyl donor). In some experiments, [14C]S-adenosylmethionine was used to track the transfer of the methyl group.

-

Incubation: The mixture was incubated at 37°C for a defined period.

-

Extraction of this compound: The reaction was stopped, and the formed this compound was extracted into an organic solvent (e.g., chloroform).

-

Quantification: The amount of this compound was determined. When using radiolabeled SAM, the radioactivity in the organic solvent extract was measured.

Visualizing the Historical Discoveries

To better illustrate the key pathways and experimental workflows of this era, the following diagrams are provided in Graphviz DOT language.

Early Insights into the Physiological Significance

While the initial focus of Schayer's and Axelrod's groups was on the biochemical pathways of histamine metabolism, their work laid the foundation for understanding the broader physiological implications of this compound. The discovery that methylation is a major route of histamine inactivation, particularly in the brain where DAO activity is low, was a critical step.[3] This suggested that HNMT plays a crucial role in terminating the neurotransmitter actions of histamine in the central nervous system.

Furthermore, the stability of this compound compared to the transient nature of histamine itself made it an attractive biomarker for assessing systemic histamine release. Early on, it was recognized that measuring urinary this compound could provide a more reliable indication of mast cell activation and allergic responses than measuring histamine directly.

Conclusion

The discoveries of this compound by Richard W. Schayer and histamine N-methyltransferase by Brown, Axelrod, and Tomchick in the mid-20th century were pivotal moments in histamine research. These findings not only elucidated a major metabolic pathway for this crucial biogenic amine but also provided researchers with a valuable tool in the form of a stable biomarker. The experimental protocols developed during this era, though now largely replaced by more advanced techniques, represent a testament to the ingenuity of these pioneering scientists. For modern researchers in drug development and related fields, understanding this historical context is essential for appreciating the foundations upon which our current knowledge of histamine pharmacology and metabolism is built. The journey from the initial identification of a radioactive spot on a paper chromatogram to the comprehensive understanding of histamine's metabolic fate is a compelling example of the progressive nature of scientific discovery.

References

1-Methylhistamine: A Key Biomarker for Mast Cell Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mast cell activation plays a pivotal role in a spectrum of physiological and pathological processes, including allergic reactions, anaphylaxis, and mastocytosis. The transient nature of primary mediators like histamine makes direct measurement challenging. This technical guide focuses on 1-methylhistamine (also known as N-methylhistamine), the principal metabolite of histamine, as a reliable and stable biomarker for quantifying mast cell activation. We provide a comprehensive overview of histamine metabolism, the clinical significance of this compound, detailed experimental protocols for its measurement, and a comparative analysis with other biomarkers. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating mast cell-driven pathologies.

Introduction: The Need for a Stable Mast Cell Biomarker

Mast cells, key players in the immune system, are tissue-resident cells that contain granules rich in potent inflammatory mediators.[1][2] Upon activation by various stimuli, such as allergens binding to IgE antibodies on their surface, mast cells degranulate, releasing a cascade of pre-formed and newly synthesized mediators.[2][3][4] Histamine is the most prominent of these mediators, responsible for physiological responses like vasodilation, increased capillary permeability, and smooth muscle contraction.[1][5]

However, the clinical utility of measuring histamine directly is limited by its extremely short half-life in circulation, estimated to be only around one minute.[6] It is rapidly metabolized in the body.[5][7] This necessitates the use of more stable downstream metabolites to accurately assess systemic histamine release and, by extension, mast cell activation. This compound, a major product of histamine metabolism, offers a more reliable diagnostic window due to its stability and consistent correlation with plasma histamine levels.[1][6][8] Its measurement in urine provides a non-invasive method to monitor mast cell activity.[2][5][6]

Histamine Metabolism and the Formation of this compound

Once released from mast cells, histamine is metabolized via two primary enzymatic pathways:

-

N-methylation: In most tissues, including the brain and airways, histamine is methylated by the cytosolic enzyme Histamine N-methyltransferase (HNMT) .[4][9][10][11] This reaction uses S-adenosyl-L-methionine (SAM) as a methyl group donor, converting histamine into this compound (tele-methylhistamine).[4][12][13] This is the predominant pathway for metabolizing endogenous histamine released from mast cells.[11]

-

Oxidative Deamination: The enzyme diamine oxidase (DAO), found mainly in the intestines, kidneys, and placenta, metabolizes extracellular histamine (e.g., from dietary sources) into imidazole acetaldehyde.[9][14][15]

This compound is further metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase to form 1-methyl-4-imidazoleacetic acid (also known as N-methylimidazoleacetic acid), which is then excreted in the urine.[13][14][16] Because HNMT is the primary enzyme for inactivating histamine in most bodily systems, the measurement of its product, this compound, serves as a faithful indicator of systemic histamine release.[9][15]

Quantitative Data and Clinical Significance

Urinary this compound is a crucial biomarker for diagnosing and monitoring mast cell activation disorders, including systemic mastocytosis and anaphylaxis.[6][17] Its levels are typically normalized to creatinine concentration to account for variations in urine dilution.

Table 1: Reference Ranges for Urinary this compound (LC-MS/MS)

| Age Group | Reference Range (mcg/g creatinine) |

| 0-5 years | 120 - 510 |

| 6-16 years | 70 - 330 |

| >16 years | 30 - 200 |

| Data sourced from multiple clinical laboratories.[18][19][20] |

Elevated levels of this compound are consistent with mast cell activation.[19][21] The magnitude of the increase often correlates with the severity of the condition; mild elevations may be seen in urticaria pigmentosa, while more significant (2-fold or greater) increases are associated with systemic mastocytosis and anaphylaxis.[17][19]

Table 2: Comparison of Mast Cell Activation Biomarkers

| Biomarker | Sample Type | Half-Life / Stability | Advantages | Limitations |

| Histamine | Plasma, Urine | ~1 minute | Direct measure of mediator release | Very short half-life makes detection difficult and timing critical.[6][7] |

| This compound | Urine, Plasma | Stable metabolite | Longer half-life provides a wider diagnostic window; non-invasive urine collection.[6][17] | Can be elevated in atopic disorders; levels may be affected by certain medications (MAOIs).[7][18] |

| Total Tryptase | Serum | ~2 hours | Specific to mast cells; "gold standard" for mastocytosis diagnosis.[7][22] | Invasive blood draw required; less sensitive for anaphylaxis than for mastocytosis.[23][24] |

While serum tryptase is considered a better discriminator for systemic mastocytosis, urinary this compound is a valuable and non-invasive tool, particularly for assessing episodic symptoms like allergic reactions.[6][23][24] A recent study found that an acute/baseline ratio of urinary this compound greater than 1.29 correlated with a clinically significant increase in serum tryptase.[7]

Experimental Protocols for Measurement

Accurate quantification of this compound is essential for its clinical application. The two most common methodologies are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Collection and Handling (Urine)

Proper sample collection is critical for accurate results.

-

Patient Preparation: Patients should avoid histamine-rich foods (e.g., cheese, wine, spinach, tomatoes) for 24 hours prior to and during collection.[18] Medications known to interfere, such as monoamine oxidase inhibitors (MAOIs), should be discontinued if clinically appropriate.[18][20]

-

Collection Type:

-

24-Hour Urine: Collect all urine over a 24-hour period in a container without preservatives.[20][21] This method is preferred for chronic conditions.[25]

-

Random/Spot Urine: A single urine sample can be collected. This is often preferred for episodic symptoms, ideally collected within 4-5 hours of a suspected event.[7][21]

-

-

Storage and Transport: An aliquot of the collected urine (typically 5 mL) should be transferred to a plastic tube.[20][25] Samples should be refrigerated (2-8°C) or frozen (-20°C) for storage and transport.[3][25][26] Repeated freezing and thawing should be avoided.[26]

Protocol for Competitive ELISA (Urine)

This protocol is a representative example based on commercially available kits.[1][3][26]

-

Reagent Preparation: Allow all kit reagents (standards, controls, buffers, antiserum, enzyme conjugate, substrate, stop solution) to reach room temperature before use. Prepare wash buffer as per kit instructions.

-

Sample Acylation (Derivatization):

-

Competitive Binding:

-

Pipette 50 µL of start buffer into the wells of the this compound-coated microtiter plate.[1][26]

-

Transfer 20-50 µL of the prepared standards, controls, and samples into the corresponding wells.[1][26]

-

Incubate the plate. Incubation times vary by kit, ranging from 30 minutes at room temperature to 15-20 hours at 2-8°C.[1][26] During this step, the derivatized this compound in the sample competes with the this compound bound to the plate for the limited antibody binding sites.

-

-

Washing and Detection:

-

Discard the contents of the wells and wash the plate 3-4 times with 250-300 µL of diluted wash buffer per well.[1][26]

-

Pipette 100 µL of enzyme conjugate into each well and incubate for 20-60 minutes at room temperature on an orbital shaker.[1][26]

-

Repeat the washing step.

-

Pipette 100 µL of substrate (e.g., TMB) into each well and incubate for 15-30 minutes, protected from light.[1][26]

-

Add 100 µL of stop solution to each well to terminate the reaction.

-

-

Data Acquisition and Analysis:

-

Read the optical density (OD) at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the OD of the standards against their known concentrations. The concentration of this compound in the samples is inversely proportional to the OD.

-

Calculate the concentration of the unknown samples from the standard curve using a 4-parameter logistic fit.[3]

-

Protocol for LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry offers higher specificity and sensitivity and is considered the gold standard analytical method.[18]

-

Sample Preparation:

-

Thaw urine samples at room temperature.

-

Perform a protein precipitation or solid-phase extraction (SPE) step to remove interfering substances.

-

Add an internal standard (e.g., deuterated this compound, such as Nτ-[methyl-d3]methylhistamine) to all samples, calibrators, and controls to correct for analytical variability.[27]

-

-

Chromatographic Separation:

-

Inject the prepared sample into an HPLC system.

-

Separate this compound from other urine components using a reversed-phase C18 column.[28]

-

Use an isocratic or gradient mobile phase, which may include an ion-pairing agent like tridecafluoroheptanoic acid, to achieve baseline separation from structural isomers.[29]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.[29][30]

-

Monitor the specific mass-to-charge (m/z) transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of this compound in the patient samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Directions

This compound is an invaluable biomarker for the clinical and research assessment of mast cell activation. Its stability compared to its parent compound, histamine, and the availability of non-invasive urine testing protocols make it a practical and reliable tool.[6] While serum tryptase remains the primary diagnostic criterion for systemic mastocytosis, urinary this compound provides a complementary and often more accessible measure for evaluating a range of mast cell-related disorders, from anaphylaxis to mast cell activation syndrome (MCAS).[22][24]

Future research should continue to refine the diagnostic thresholds for this compound in various conditions and explore its utility in monitoring patient response to novel therapeutics targeting mast cell stabilization. The continued development of highly sensitive and specific analytical methods, such as LC-MS/MS, will further solidify the role of this compound as a cornerstone biomarker in the field.

References

- 1. dld-diagnostika.de [dld-diagnostika.de]

- 2. ibl-international.com [ibl-international.com]

- 3. dld-diagnostika.de [dld-diagnostika.de]

- 4. mthfrsupport.com.au [mthfrsupport.com.au]

- 5. mdpi.com [mdpi.com]

- 6. leedsth.nhs.uk [leedsth.nhs.uk]

- 7. Biomarkers in the diagnosis of mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of histamine, this compound and N-methylhistamine by capillary electrophoresis with micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. genecards.org [genecards.org]

- 11. Histamine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 12. Mapping of the binding sites of human histamine N-methyltransferase (HNMT) monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound as a potential biomarker of food histamine intolerance. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. N-Methylhistamine, random urine - Allina Health Laboratory [labs.allinahealth.org]

- 18. N-Methyl Histamine, Random Urine | MLabs [mlabs.umich.edu]

- 19. N-Methylhistamine, Urine (NMHR) [marshfieldlabs.org]

- 20. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 21. mayocliniclabs.com [mayocliniclabs.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Comparison of serum tryptase and urine N-methylhistamine in patients with suspected mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]

- 26. eaglebio.com [eaglebio.com]

- 27. Simultaneous determination of histamine and N tau-methylhistamine in human plasma and urine by gas chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. High-performance liquid chromatographic method for the determination of histamine and this compound in biological buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Histamine and this compound measurements by liquid chromatography – tandem mass spectrometry (LC–MS/MS) in plasma and urine [bio-protocol.org]

An In-Depth Technical Guide to 1-Methylhistamine Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and excretion of 1-methylhistamine, a key metabolite of histamine. The document details the enzymatic pathways involved, presents quantitative data on its excretion products, and outlines detailed experimental protocols for its analysis.

Introduction

Histamine, a crucial biogenic amine, plays a significant role in numerous physiological and pathological processes, including allergic reactions, neurotransmission, and gastric acid secretion. The biological activity of histamine is terminated through two primary metabolic pathways. One pathway involves the direct oxidation of histamine by diamine oxidase (DAO), while the other, and the focus of this guide, is its methylation by histamine N-methyltransferase (HNMT) to form this compound. Understanding the metabolism of this compound is critical for research into histamine-related disorders and for the development of therapeutic interventions that target the histaminergic system.

The Metabolic Pathway of this compound

The metabolism of histamine to this compound and its subsequent breakdown products is a two-step enzymatic process.

Step 1: Methylation of Histamine

The initial step is the methylation of histamine at the tele-position (Nτ) of the imidazole ring, catalyzed by the enzyme Histamine N-methyltransferase (HNMT) . This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, converting it to S-adenosyl-L-homocysteine (SAH) in the process.[1][2][3] The product of this reaction is This compound (also known as Nτ-methylhistamine).[1][2][3] HNMT is a cytosolic enzyme found in various tissues throughout the body, including the central nervous system, where it is the primary pathway for histamine inactivation.[4][5]

Step 2: Oxidative Deamination of this compound

This compound is then further metabolized through oxidative deamination, a reaction catalyzed by Monoamine Oxidase B (MAO-B) .[6] This enzymatic step converts this compound into 1-methylimidazole acetaldehyde .[2][6]

Step 3: Oxidation to the Final Excretion Product

The unstable intermediate, 1-methylimidazole acetaldehyde, is rapidly oxidized by the enzyme Aldehyde Dehydrogenase (ALDH) to form the stable, primary urinary excretion product, 1-methylimidazoleacetic acid (MIAA) , also referred to as tele-methylimidazoleacetic acid (t-MIAA).[4][5]

The following diagram illustrates this metabolic pathway:

Quantitative Data of Urinary Excretion Products

The quantification of this compound and its primary metabolite, 1-methylimidazoleacetic acid (MIAA), in urine is a valuable tool for assessing in vivo histamine release and metabolism. The following tables summarize reported concentrations in healthy individuals.

Table 1: Urinary this compound Concentrations in Healthy Adults

| Study Population | Analytical Method | Mean Concentration (μg/g creatinine) | Range (μg/g creatinine) | Reference |

| Healthy Individuals | Not specified | 112.99 ± 55.48 | Not Reported | [4] |

| Healthy Individuals | Not specified | 143.5 ± 43.0 (spot urine) | Not Reported | [4] |

| Healthy Individuals | Not specified | 145.1 ± 41.1 (24h urine) | Not Reported | [4] |

Table 2: Urinary 1-Methylimidazoleacetic Acid (MIAA) Concentrations in Healthy Adults

| Study Population | Analytical Method | Median Concentration (μmol/mmol creatinine) | Reference |

| Healthy Females | LC-ESI-MS | 3.0 | [7] |

| Healthy Males | LC-ESI-MS | 2.1 | [7] |

| Healthy Volunteers | GC-MS | 21.3 µmol/L (concentration) | [8] |

Experimental Protocols for Analysis

The accurate quantification of this compound and its metabolites is essential for research and clinical applications. Several analytical methods have been developed and validated for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound in Urine

ELISA provides a sensitive and high-throughput method for the quantification of this compound. The following is a general protocol based on commercially available kits.[1][3][9][10][11]

4.1.1. Principle

This is a competitive immunoassay. This compound in the sample or standards competes with a fixed amount of this compound-enzyme conjugate for binding to a limited number of antibody-coated microplate wells. After incubation and washing, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

4.1.2. Sample Collection and Preparation

-

Urine Collection: Both 24-hour and spot urine samples can be used. For 24-hour collections, the total volume should be recorded, and the sample should be mixed well before taking an aliquot. To preserve the analyte, 10-15 mL of 6 M HCl can be added to the collection container.[3]

-

Storage: Urine samples can be stored at 2-8°C for short-term storage or at -20°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.

-

Sample Preparation (Acylation):

4.1.3. ELISA Procedure

-

Pipette 50 µL of Start Buffer into the appropriate wells of the antibody-coated microplate.[9]

-

Add 20 µL of the prepared (acylated) standards, controls, and samples to the wells.[9]

-

Add 50 µL of Antiserum to each well.[9]

-

Incubate for 30 minutes at room temperature on an orbital shaker.[9]

-

Wash the wells 3-5 times with Wash Buffer.[10]

-

Add 100 µL of Enzyme Conjugate to each well.[10]

-

Incubate for 20 minutes at room temperature on an orbital shaker.[10]

-

Repeat the washing step.

-

Add 100 µL of Substrate Solution to each well.[10]

-

Incubate for 15-20 minutes at room temperature.[10]

-

Add 100 µL of Stop Solution to each well.[10]

-

Read the absorbance at 450 nm within 15 minutes.[10]

4.1.4. Data Analysis

Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound and MIAA in Urine

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites.

4.2.1. Principle

The method involves chromatographic separation of the analytes followed by their detection and quantification using a mass spectrometer. The high specificity is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

4.2.2. Sample Preparation

-

Urine Hydrolysis: To a 10 mL urine sample, add concentrated HCl and heat to hydrolyze conjugates.[4]

-

Solid Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge.

-

Load the hydrolyzed urine sample.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with an appropriate solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

4.2.3. Chromatographic and Mass Spectrometric Conditions

-

LC System: A UHPLC system is typically used.[12]

-

Column: A reversed-phase C18 column or a HILIC column can be employed.[12][13]

-

Mobile Phase: A gradient of acetonitrile and water containing an additive like formic acid is commonly used. An ion-pairing agent such as tridecafluoroheptanoic acid can be used for reversed-phase separation of MIAA.[7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection.[12][14]

-

MRM Transitions: Specific precursor and product ions for this compound and MIAA are monitored.

4.2.4. Data Analysis

Quantification is typically performed using an internal standard and a calibration curve constructed from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and MIAA in Urine

GC-MS is another powerful technique for the analysis of histamine metabolites, which requires derivatization to increase the volatility of the analytes.

4.3.1. Principle

Volatile derivatives of the analytes are separated on a gas chromatographic column and subsequently detected and quantified by a mass spectrometer.

4.3.2. Sample Preparation and Derivatization

-

Extraction:

-

Derivatization:

-

Derivatize the extracted MHIS with trifluoroacetic acid anhydride.[8]

-

4.3.3. GC-MS Conditions

-

GC System: A gas chromatograph equipped with a capillary column is used.

-

Mass Spectrometer: A mass spectrometer is used as the detector, often operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Data Analysis: Quantification is achieved by comparing the peak areas of the analytes to those of an internal standard.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the analysis of urinary this compound.

Conclusion

The metabolism of histamine to this compound and subsequently to 1-methylimidazoleacetic acid is a critical pathway for the inactivation of histamine. The accurate measurement of these metabolites in urine provides a non-invasive and reliable method for assessing systemic histamine release. This guide has provided a detailed overview of the metabolic pathway, quantitative data on excretion products, and comprehensive experimental protocols for the analysis of this compound and its metabolites, which will be of significant value to researchers and professionals in the fields of pharmacology, drug development, and clinical science.

References

- 1. ibl-international.com [ibl-international.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000898) [hmdb.ca]

- 3. dld-diagnostika.de [dld-diagnostika.de]

- 4. This compound as a potential biomarker of food histamine intolerance. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of this compound and 1-methylimidazoleacetic acid in human urine as a tool for the diagnosis of mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eaglebio.com [eaglebio.com]

- 10. dld-diagnostika.de [dld-diagnostika.de]

- 11. eaglebio.com [eaglebio.com]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. Development of a HILIC-MS/MS method for the quantification of histamine and its main metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histamine and this compound measurements by liquid chromatography – tandem mass spectrometry (LC–MS/MS) in plasma and urine [bio-protocol.org]

Pharmacokinetics of 1-Methylhistamine in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhistamine (1-MH), a major metabolite of histamine, is formed through the action of the enzyme histamine-N-methyltransferase (HNMT). Its concentration and clearance from the body are important indicators of histamine turnover and can be relevant in various physiological and pathological conditions, including allergic reactions and mast cell-related disorders. Understanding the pharmacokinetic profile of this compound in preclinical animal models is crucial for interpreting toxicological studies, for the development of drugs targeting the histaminergic system, and for the use of 1-MH as a biomarker. This guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in common animal models, details relevant experimental protocols, and visualizes key metabolic and experimental pathways.

Pharmacokinetic Parameters of this compound

Quantitative pharmacokinetic data for this compound, particularly in dogs, is limited in the available scientific literature. However, some key parameters have been reported for rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

| Parameter | Value | Animal Model | Dosage | Reference |

| Elimination Half-life (t½) | 43 min | Rat | 15.66 µg (IV bolus) | [1] |

Note: Comprehensive pharmacokinetic data including Cmax, Tmax, AUC, Volume of Distribution (Vd), and Clearance (CL) for this compound following oral or intravenous administration in dogs could not be retrieved from the searched literature.

For a related compound, (R)-alpha-methylhistamine, the following parameters were determined in rats after a 12.6 mg/kg intravenous administration:

Table 2: Pharmacokinetic Parameters of (R)-alpha-methylhistamine in Rats

| Parameter | Value | Animal Model | Dosage | Reference |

| Elimination Half-life (t½) | 1.3 min | Rat | 12.6 mg/kg (IV bolus) | [2] |

| Area Under the Curve (AUC) | 130 µg·min/mL | Rat | 12.6 mg/kg (IV bolus) | [2] |

| Total Body Clearance | 97 mL/min/kg | Rat | 12.6 mg/kg (IV bolus) | [2] |

Metabolic Pathways

This compound is a product of histamine metabolism and is further metabolized before excretion. The primary pathway involves the methylation of histamine by histamine-N-methyltransferase (HNMT), followed by oxidation.

Metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound are not standardized and vary between laboratories. However, a general workflow can be outlined based on common practices in preclinical pharmacokinetic research.

Experimental Workflow for a Pharmacokinetic Study of this compound

General experimental workflow for a pharmacokinetic study.

Key Methodologies

1. Animal Models:

-

Rats: Sprague-Dawley or Wistar rats are commonly used. For intravenous studies, jugular vein catheterization is often performed for dosing and/or blood sampling.

-

Dogs: Beagle dogs are a common choice for non-rodent pharmacokinetic studies. Cephalic or saphenous veins can be used for intravenous administration and blood collection.

2. Administration of this compound:

-

Intravenous (IV): this compound dihydrochloride is typically dissolved in a sterile isotonic saline solution. Administration can be as a bolus injection or a controlled infusion.

-

Oral (PO): For oral administration, this compound can be dissolved in water or a suitable vehicle and administered via oral gavage for rats or in a capsule for dogs.

3. Blood and Tissue Sample Collection:

-

Blood: Serial blood samples are collected at predetermined time points post-dosing. For rats, this can be via tail vein, saphenous vein, or from a catheter. For dogs, cephalic or jugular veins are typically used. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

-

Plasma Preparation: Plasma is separated by centrifugation at low temperatures (e.g., 4°C) and stored at -80°C until analysis.

-

Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points after administration of radiolabeled or unlabeled this compound. Tissues of interest (e.g., brain, liver, kidney, lung) are collected, weighed, and homogenized for analysis.[3]

4. Bioanalytical Methods for Quantification of this compound:

Several analytical methods are available for the sensitive and specific quantification of this compound in biological matrices.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method often involves pre-column or on-column derivatization of this compound with a fluorescent agent like o-phthalaldehyde (OPA) to enhance detection sensitivity.[4]

-

Sample Preparation: Plasma or tissue homogenates are typically deproteinized with an acid (e.g., perchloric acid) followed by centrifugation.

-

Chromatographic Separation: Reversed-phase C18 columns are commonly used with a mobile phase consisting of a buffer and an organic modifier (e.g., acetonitrile).

-

Detection: A fluorescence detector is used to monitor the derivatized this compound.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that often does not require derivatization.

-

Sample Preparation: A simple protein precipitation with an organic solvent (e.g., acetonitrile) is often sufficient.[5] Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.

-

Chromatographic Separation: Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography can be employed.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification, providing high selectivity. An isotopically labeled internal standard (e.g., d4-1-methylhistamine) is recommended for accurate quantification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of this compound to increase its volatility.[6]

-

Sample Preparation and Derivatization: Samples are extracted and then derivatized, for example, with pentafluoropropionic anhydride.

-

Analysis: The derivatized analyte is separated by gas chromatography and detected by a mass spectrometer.

-

Distribution, Metabolism, and Excretion

-

Distribution: Studies in rats suggest that this compound is taken up by various tissues, including the submandibular gland, skeletal muscle, lung, and heart.[3] In the brain, the distribution of tele-methylhistamine (this compound) is not uniform, with the highest concentrations found in the hypothalamus.[7][8]

-

Metabolism: As depicted in the metabolic pathway diagram, this compound is primarily metabolized by monoamine oxidase B (MAO-B) and/or diamine oxidase (DAO) to 1-methyl-4-imidazoleacetic acid.[9]

-

Excretion: The primary route of excretion for the metabolites of histamine, including 1-methyl-4-imidazoleacetic acid, is through the urine.[10][11][12] Studies in dogs have focused on measuring N-methylhistamine concentrations in both urine and feces as a marker for gastrointestinal diseases.[10][11][12]

Conclusion

The pharmacokinetics of this compound have been partially characterized in rats, with a reported elimination half-life of 43 minutes following intravenous administration. However, a comprehensive pharmacokinetic profile, including parameters such as Cmax, Tmax, bioavailability, and volume of distribution, remains to be fully elucidated, especially in non-rodent species like dogs. The analytical methods for quantifying this compound in biological matrices are well-established, with LC-MS/MS offering the highest sensitivity and specificity. Further research is warranted to generate a more complete understanding of the absorption, distribution, metabolism, and excretion of this compound in various animal models to better support its use as a biomarker and to aid in the development of new therapeutics targeting the histaminergic system.

References

- 1. Diphenhydramine pharmacokinetics after oral and intravenous administration of diphenhydramine and oral administration of dimenhydrinate to healthy dogs, and pharmacodynamic effect on histamine‐induced wheal formation: a pilot study | Semantic Scholar [semanticscholar.org]

- 2. The disposition of (R)-alpha-methylhistamine, a histamine H3-receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of mast cells in redistribution of tele-methylhistamine in the body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatography of histamine and this compound with on-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a UHPLC-MS/MS method for the determination of plasma histamine in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. Ontogeny of subcellular distribution of rat brain tele-methylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound as a potential biomarker of food histamine intolerance. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Fecal and urinary N-methylhistamine concentrations in dogs with chronic gastrointestinal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Urinary and faecal N-methylhistamine concentrations do not serve as markers for mast cell activation or clinical disease activity in dogs with chronic enteropathies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 1-Methylhistamine in Human Urine using a Validated UHPLC-FL Method

Abstract

This application note details a sensitive and robust method for the quantification of 1-methylhistamine in human urine using Ultra-High-Performance Liquid Chromatography (UHPLC) with fluorescence detection (FL). The protocol involves solid-phase extraction for sample purification and concentration, followed by chromatographic separation on a C18 column. Fluorescence detection is achieved via post-column derivatization with o-phthalaldehyde (OPA). This method is highly suitable for clinical research and drug development applications where accurate measurement of histamine metabolites is crucial.

Introduction

Histamine is a biogenic amine involved in various physiological and pathological processes, including allergic reactions and immune responses. Its major metabolite, this compound, is excreted in the urine and serves as a key biomarker for endogenous histamine production.[1][2] Accurate quantification of urinary this compound is therefore essential for diagnosing and monitoring conditions such as mastocytosis and histamine intolerance.[1][3] This application note presents a validated UHPLC-FL method for the reliable determination of this compound in urine samples. The method employs a straightforward solid-phase extraction for sample clean-up and a sensitive post-column derivatization technique for fluorescence detection.[1]

Experimental

Materials and Reagents

-

This compound dihydrochloride standard (Sigma-Aldrich)

-

Histamine dihydrochloride standard (Sigma-Aldrich)

-

Acetonitrile (HPLC grade, Fisher Scientific)

-

Methanol (HPLC grade, Fisher Scientific)

-

Sodium acetate (Merck)

-

Sodium octanesulfonate (Romil Chemicals)

-

Acetic acid (Merck)

-

o-Phthalaldehyde (OPA, Merck)

-

2-Mercaptoethanol (Merck)

-

Boric acid (Panreac)

-

Potassium hydroxide (Panreac)

-

Hydrochloric acid (Panreac)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange

Instrumentation

-

UHPLC system with a binary pump, autosampler, and fluorescence detector.

-

Chromatographic column: BEH C18, 1.7 µm, 2.1 mm x 50 mm (Waters Acquity™)[1]

-

Post-column derivatization system

Sample Preparation

-

Urine Collection: 24-hour urine samples are collected in bottles containing 10-15 mL of 6 M hydrochloric acid as a preservative. The total volume is recorded, and an aliquot is taken for analysis. Samples can be stored at -20°C for at least 6 months.[4]

-

Acidic Hydrolysis: To 10 mL of urine, add concentrated HCl to reach a final concentration of 0.4 M. Heat at 100°C for 45 minutes to hydrolyze conjugated forms of this compound. Cool to room temperature.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of 0.1 M HCl followed by 3 mL of methanol.

-

Elute this compound with 3 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of mobile phase A. This procedure results in a 50-fold concentration of the analyte.[1]

-

UHPLC-FL Conditions

| Parameter | Condition |

| Column | BEH C18, 1.7 µm, 2.1 mm x 50 mm[1] |

| Mobile Phase A | 0.1 M Sodium Acetate, 10 mM Sodium Octanesulfonate, pH 4.8 with Acetic Acid |

| Mobile Phase B | Mixture of 0.2 M Sodium Acetate and 10 mM Sodium Octanesulfonate (pH 4.5) with Acetonitrile (6.6:3.4 v/v) |

| Gradient | 80% A for 8 min, then to 0% A at 8.5 min, hold at 0% A until 9 min, then return to 80% A.[2] |

| Flow Rate | 0.8 mL/min[2] |

| Injection Volume | 1 µL[2] |

| Column Temperature | 40°C |

| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |

| Post-Column Reagent | OPA solution (31 g boric acid, 26.2 g potassium hydroxide, OPA, and 2-mercaptoethanol in water) delivered at a suitable flow rate to mix with the column eluent before the fluorescence detector.[2] |

Results and Discussion

Method Validation

The UHPLC-FL method was validated for linearity, precision, and recovery.

Table 1: Linearity of this compound

| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |

| This compound | 0.05 - 5 | > 0.999 |

The method demonstrated excellent linearity over the specified concentration range.[5]

Table 2: Precision of the Method

| Analyte | Concentration Level | Intra-day RSD (%) | Inter-day RSD (%) |

| This compound | Low QC | < 5.5 | < 5.5 |

| This compound | Mid QC | < 5.5 | < 5.5 |

| This compound | High QC | < 5.5 | < 5.5 |

The relative standard deviation (RSD) was consistently below 5.5%, indicating high precision.[2]

Table 3: Recovery of this compound

| Analyte | Spiking Level | Mean Recovery (%) |

| This compound | Low | > 99 |

| This compound | Medium | > 99 |

| This compound | High | > 99 |

The mean recovery for this compound was greater than 99%, demonstrating the accuracy of the method.[2]

Visualization of Key Processes

Caption: Metabolic pathway of histamine to this compound.

Caption: Experimental workflow for UHPLC-FL analysis.

Conclusion

The described UHPLC-FL method provides a reliable, sensitive, and precise tool for the quantification of this compound in human urine. The sample preparation procedure, involving solid-phase extraction, ensures clean extracts and analyte concentration, contributing to the high sensitivity of the method. This application note offers a comprehensive protocol that can be readily implemented in clinical and research laboratories for the assessment of histamine metabolism.

References

- 1. This compound as a potential biomarker of food histamine intolerance. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. Determination of this compound and 1-methylimidazoleacetic acid in human urine as a tool for the diagnosis of mastocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dld-diagnostika.de [dld-diagnostika.de]

- 5. High-performance liquid chromatography of histamine and this compound with on-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 1-Methylhistamine ELISA Kit for Clinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histamine is a critical mediator in numerous biological processes, including allergic reactions, inflammation, and gastric acid secretion.[1] It is produced from the amino acid histidine and stored primarily within the granules of mast cells and basophils.[1][2] Upon stimulation by an allergen, these cells degranulate, releasing histamine and other mediators.[3][4][5] However, circulating histamine is unstable and rapidly metabolized, making it a challenging biomarker.[6]

The primary route of histamine metabolism is through the enzyme histamine-N-methyltransferase (HNMT), which converts it to 1-methylhistamine.[1] This metabolite is more stable than its precursor and is excreted in the urine.[3][6] Urinary this compound levels show a high correlation with plasma histamine and are a reliable, non-invasive indicator of systemic histamine release and mast cell activity.[1][2][6][7][8] Consequently, quantifying this compound is crucial for research into mast cell-related disorders like mastocytosis, anaphylaxis, and other severe allergic reactions.[1][6]

The this compound ELISA kit is a competitive immunoassay designed for the quantitative and sensitive determination of this compound in various biological samples, including urine, plasma, and cell culture supernatants.[8][9]

Histamine Metabolism Pathway

Histamine is synthesized from histidine and primarily metabolized by two key enzymes: histamine-N-methyltransferase (HNMT) and diamine oxidase (DAO). The pathway mediated by HNMT produces this compound, the target of this assay.

Assay Principle

This kit utilizes a competitive enzyme immunoassay format. The assay involves a derivatization step where this compound in the samples and standards is quantitatively converted to N-acyl-1-methylhistamine.[3][10] This acylated this compound then competes with a fixed amount of this compound coated on the microtiter plate for a limited number of antiserum binding sites.[7][8] An enzyme-linked secondary antibody is used for detection. The resulting color intensity, measured at 450 nm, is inversely proportional to the concentration of this compound in the sample.[7][9]

Kit Performance Characteristics

Quantitative data for a typical this compound ELISA kit are summarized below. Note that specific values may vary between manufacturers.

| Parameter | Specification | Source(s) |

| Sample Types | Urine, Plasma, Cell Culture Supernatants | [8][9] |

| Assay Format | Competitive ELISA | [7] |

| Detection Range | 0 - 1000 ng/mL (Urine) | [10] |

| Sensitivity (Urine) | 2.5 ng/mL | [1] |

| Sensitivity (Plasma) | 0.13 - 0.2 ng/mL | [1][11] |

| Cross-Reactivity | 1-Methyl-Histamine: 0.03% | [11] |

| Assay Time | ~2 hours to Overnight (protocol dependent) | [1][10] |

| Regulatory Status | For Research Use Only (RUO) | [8][10][12] |

Sample Handling and Preparation

Proper sample collection and storage are critical for accurate results.

-

Urine:

-

Plasma:

-

Cell Culture Supernatants:

-

Follow the same storage guidelines as for plasma samples.[2]

-

Experimental Protocols

The following are generalized protocols. Always refer to the specific instructions provided with your kit. Duplicates are recommended for all standards, controls, and samples.[8]

Reagent Preparation

-

Allow all reagents to reach room temperature before use.[7][9]

-

Wash Buffer: If supplied as a concentrate (e.g., 50x), dilute the entire contents with distilled water to the final volume specified in the kit manual.[3]

-

Equalizing Reagent: If lyophilized, reconstitute with the provided Diluent. Mix gently on a roller or shaker for at least 20-30 minutes until fully dissolved, avoiding foam formation.[3][7][8] Store at -20°C after reconstitution.[3][7][8]

-

Acylation Reagent: Prepare fresh, just prior to use, according to the kit's instructions.

Protocol 1: Urine Sample Analysis

This protocol includes an acylation step to derivatize the this compound in the sample.

Detailed Steps (Urine):

-

Sample Preparation (Acylation):

-

ELISA Procedure:

-

Transfer 20 µL of the prepared mixture from each well of the Preparation Plate to the corresponding wells of the this compound coated microtiter strips.[3]

-

Incubate for 30 minutes at room temperature on an orbital shaker.[7]

-

Discard the contents of the wells and wash each well 4 times with 300 µL of diluted Wash Buffer. Tap the plate on absorbent paper to remove residual liquid.[3]

-

Add 100 µL of Enzyme Conjugate to each well.[3]

-

Incubate for 20 minutes at room temperature on an orbital shaker.[3]

-

Repeat the wash step as described above.[3]

-

Add 100 µL of Substrate (TMB) to each well.[3]

-

Incubate for 15-20 minutes at room temperature, protected from direct light.[3][7]

-

Add 100 µL of Stop Solution to each well to terminate the reaction.[3]

-

Protocol 2: Plasma and Cell Culture Sample Analysis

This protocol may differ significantly between kits. Some kits use an overnight incubation and do not require a separate acylation plate. Always follow the manufacturer's specific protocol.

Detailed Steps (Plasma/Cell Culture - Example Protocol):

-

Pipette 50 µL of Start Buffer into the respective wells of the coated microtiter strips.[7][9]

-

Pipette 50 µL of each standard, control, and undiluted plasma/cell culture sample into the appropriate wells.[2][7]

-

Cover the plate and incubate for 15-20 hours (overnight) at 2-8°C.[2][9]

-

Follow steps for washing, conjugate addition, substrate addition, stopping, and reading as described in the urine protocol (Steps 8-15 in the workflow diagram).

Calculation of Results

-

Calculate the average absorbance for each set of duplicate standards, controls, and samples.

-

Create a standard curve by plotting the mean absorbance for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

-

Determine the concentration of this compound in each sample by interpolating its mean absorbance value from the standard curve.

-

Multiply by any dilution factor used during sample preparation.

References

- 1. ibl-international.com [ibl-international.com]

- 2. dld-diagnostika.de [dld-diagnostika.de]

- 3. dld-diagnostika.de [dld-diagnostika.de]

- 4. Mast Cell Activation Syndrome (MCAS) [aaaai.org]

- 5. Mastocytosis and Mast Cell Activation Disorders: Clearing the Air - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eaglebio.com [eaglebio.com]

- 7. ibl-international.com [ibl-international.com]

- 8. eaglebio.com [eaglebio.com]

- 9. eaglebio.com [eaglebio.com]

- 10. biocompare.com [biocompare.com]

- 11. gentaurpdf.com [gentaurpdf.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for 1-Methylhistamine Analysis by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylhistamine (1-MH), a major metabolite of histamine, serves as a crucial biomarker for assessing histamine release in various physiological and pathological conditions, including allergic reactions and mast cell activation disorders. Accurate quantification of this compound in biological matrices is paramount for clinical diagnostics and drug development. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the gold standard for this analysis. However, the successful application of these techniques is highly dependent on robust and efficient sample preparation to remove interfering substances and enrich the analyte of interest.

This document provides detailed application notes and protocols for the preparation of various biological samples for this compound analysis by chromatography. The protocols for protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are outlined, along with a common derivatization technique to enhance detection.

Histamine Metabolism Pathway

The metabolic pathway of histamine involves two primary routes. One pathway involves the methylation of histamine by histamine-N-methyltransferase (HNMT) to form this compound. This compound is then further metabolized by monoamine oxidase B (MAO-B) to 1-methylimidazole acetic acid. The alternative pathway involves the oxidative deamination of histamine by diamine oxidase (DAO).

Quantitative Data Summary

The following tables summarize the quantitative performance of different sample preparation methods for this compound analysis in various biological matrices.

Table 1: Protein Precipitation

| Biological Matrix | Protein Precipitant | Recovery (%) | LOQ | Analytical Method |

| Plasma/Serum | Acetonitrile (3:1 v/v) | >90% | Not specified | LC-MS/MS |

| Plasma | Acetonitrile (acidified with 0.1% formic acid) | Not specified | Not specified | LC-MS/MS |

Table 2: Solid-Phase Extraction (SPE)

| Biological Matrix | SPE Sorbent | Recovery (%) | LOQ | Analytical Method |

| Urine | C18 | 78-88% | 0.50 ng/mL | LC-MS/MS |